molecular formula C11H13ClN2O2 B1267281 N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide CAS No. 446848-52-8

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Cat. No.: B1267281
CAS No.: 446848-52-8
M. Wt: 240.68 g/mol
InChI Key: XLBFPNOXSSVIIR-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its applications in various scientific research fields, including drug discovery, biochemistry, and materials science . This compound is characterized by the presence of an acetyl group, a methylamino group, and a chloroacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide typically involves the reaction of 4-acetylaminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[acetyl(methyl)amino]phenyl}-2-bromoacetamide
  • N-{4-[acetyl(methyl)amino]phenyl}-2-iodoacetamide
  • N-{4-[acetyl(methyl)amino]phenyl}-2-fluoroacetamide

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBFPNOXSSVIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309698
Record name N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446848-52-8
Record name N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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